4-methyl-2-oxo-3-propyl-2H-chromen-7-yl N-[(4-methylphenyl)sulfonyl]-beta-alaninate
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Overview
Description
4-methyl-2-oxo-3-propyl-2H-chromen-7-yl N-[(4-methylphenyl)sulfonyl]-beta-alaninate is a complex organic compound with a molecular formula of C25H29NO6S. This compound is part of the chromen family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-2-oxo-3-propyl-2H-chromen-7-yl N-[(4-methylphenyl)sulfonyl]-beta-alaninate typically involves the reaction of 4-methyl-2-oxo-2H-chromen-7-yl derivatives with N-[(4-methylphenyl)sulfonyl]-beta-alanine under controlled conditions. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) with a base like triethylamine (TEA) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade solvents and reagents .
Chemical Reactions Analysis
Types of Reactions
4-methyl-2-oxo-3-propyl-2H-chromen-7-yl N-[(4-methylphenyl)sulfonyl]-beta-alaninate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .
Scientific Research Applications
4-methyl-2-oxo-3-propyl-2H-chromen-7-yl N-[(4-methylphenyl)sulfonyl]-beta-alaninate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-methyl-2-oxo-3-propyl-2H-chromen-7-yl N-[(4-methylphenyl)sulfonyl]-beta-alaninate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms .
Comparison with Similar Compounds
Similar Compounds
- 6-ethyl-4-methyl-2-oxo-2H-chromen-7-yl 3-(1H-indol-3-yl)-2-[(4-methylphenyl)sulfonyl]propanoate
- 6-chloro-4-methyl-2-oxo-2H-chromen-7-yl 3-methyl-2-[(4-methylphenyl)sulfonyl]butanoate
- 2-methyl-3-(4-nitrophenyl)-4-oxo-4H-chromen-7-yl 2-[(4-methylphenyl)sulfonyl]-3-phenylpropanoate
Uniqueness
4-methyl-2-oxo-3-propyl-2H-chromen-7-yl N-[(4-methylphenyl)sulfonyl]-beta-alaninate is unique due to its specific structural features and the presence of both chromen and sulfonyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C23H25NO6S |
---|---|
Molecular Weight |
443.5 g/mol |
IUPAC Name |
(4-methyl-2-oxo-3-propylchromen-7-yl) 3-[(4-methylphenyl)sulfonylamino]propanoate |
InChI |
InChI=1S/C23H25NO6S/c1-4-5-20-16(3)19-11-8-17(14-21(19)30-23(20)26)29-22(25)12-13-24-31(27,28)18-9-6-15(2)7-10-18/h6-11,14,24H,4-5,12-13H2,1-3H3 |
InChI Key |
KFTLLOXJMPLXSR-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(C2=C(C=C(C=C2)OC(=O)CCNS(=O)(=O)C3=CC=C(C=C3)C)OC1=O)C |
Origin of Product |
United States |
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